Ethyl oleate
Overview
Description
Ethyl oleate is a fatty acid ester formed by the condensation of oleic acid and ethanol. It is a colorless to light yellow liquid with a slight odor. This compound is naturally produced in the body during ethanol intoxication and is one of the fatty acid ethyl esters. This compound is used in various applications, including as a solvent for pharmaceutical drug preparations, a lubricant, and a plasticizer .
Mechanism of Action
Target of Action
Ethyl oleate is a fatty acid ester formed by the condensation of oleic acid and ethanol . It has been identified as a primer pheromone in honeybees . It is also used by compounding pharmacies as a vehicle for intramuscular drug delivery, in some cases to prepare the daily doses of progesterone in support of pregnancy . This compound is used as a solvent for pharmaceutical drug preparations involving lipophilic substances such as steroids .
Mode of Action
This compound interacts with its targets in various ways. For instance, it has been found to have significant acaricidal properties against Tetranychus cinnabarinus, a highly polyphagous pest . The upregulation of detoxification-related genes might be the main defense response of T. cinnabarinus exposed to this compound . In another application, this compound forms a biofilm on the hair surface that acts as a bridge between the hair fiber and oils present in its composition . This mechanism of action evenly spreads over the hair fiber, improving lipid replacement and conditioning properties, including hair softness .
Biochemical Pathways
This compound affects several biochemical pathways. In Tetranychus cinnabarinus, a total of 131, 185, and 154 differentially expressed genes (DEGs) were identified after 1, 6, and 24 hours of this compound treatment . These DEGs include detoxification-related genes such as cytochrome P450s, glutathione S-transferases, UDP-glycosyltransferases, esterases, and ATP-binding cassette transporters . The upregulation of these detoxification-related genes might be the main defense response of T. cinnabarinus exposed to this compound .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It is known that this compound is produced by the body during ethanol intoxication . It is one of the fatty acid ethyl esters (FAEE) produced after ingestion of ethanol . The oral ingestion of this compound has been carefully studied and due to rapid degradation in the digestive tract, it appears safe for oral ingestion .
Result of Action
The molecular and cellular effects of this compound’s action vary depending on its application. In the case of Tetranychus cinnabarinus, this compound induces changes in gene expression, particularly in detoxification-related genes . In hair care applications, this compound forms a biofilm on the hair surface, improving lipid replacement and conditioning properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is known that this compound is used in various environments, from pharmaceutical applications to pest control, suggesting that it is relatively stable under a range of conditions .
Biochemical Analysis
Biochemical Properties
Ethyl oleate interacts with various enzymes, proteins, and other biomolecules. It is used as a solvent for pharmaceutical drug preparations involving lipophilic substances such as steroids . It also finds use as a lubricant and a plasticizer .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been used to accelerate moisture diffusivity in blueberries, significantly increasing the drying rate and improving the retention of nutritional contents . This is achieved by breaking down the wax layer of the blueberry, changing the crystal structure of the wax layer, and increasing cell permeability .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is produced by the body during ethanol intoxication and is one of the fatty acid ethyl esters (FAEE) produced after ingestion of ethanol . Some research literature implicates FAEEs such as this compound as the toxic mediators of ethanol in the body (pancreas, liver, heart, and brain) .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For example, in the case of blueberries, the drying time can be shortened by 17.17–40.70% with this compound treatment . The effective diffusion coefficient also increases after this compound dipping .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is a product of the fatty acid elongation pathway, which involves the de novo synthesis of hexadecanoate (C16) from acetyl-coenzyme A (acetyl-CoA) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl oleate is typically synthesized through the esterification of oleic acid with ethanol. The reaction is catalyzed by acidic catalysts such as sulfuric acid or Amberlyst® 15. The reaction is carried out at elevated temperatures, around 65°C, to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where oleic acid and ethanol are combined in the presence of an acidic catalyst. The mixture is heated, and the reaction is monitored until the desired conversion is achieved. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: It can be reduced to oleyl alcohol via the Bouveault-Blanc reduction reaction.
Substitution: this compound can participate in substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Sodium in the presence of ethanol is used in the Bouveault-Blanc reduction.
Substitution: Various nucleophiles can be used to replace the ester group under appropriate conditions.
Major Products Formed:
Oxidation: Oxidized fatty acids and other oxidation products.
Reduction: Oleyl alcohol.
Substitution: Various substituted oleates depending on the nucleophile used.
Scientific Research Applications
Ethyl oleate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Studied for its role as a fatty acid ethyl ester produced during ethanol metabolism.
Medicine: Used as a vehicle for intramuscular drug delivery and in the preparation of microemulsions for drug delivery systems.
Industry: Employed as a lubricant, plasticizer, and in the formulation of cosmetics and personal care products
Comparison with Similar Compounds
Ethyl oleate is compared with other fatty acid esters such as:
Mthis compound: Similar in structure but has a methyl group instead of an ethyl group. It is used in biodiesel production and as a solvent.
Butyl oleate: Contains a butyl group and is used as a plasticizer and lubricant.
Ethyl linoleate: Similar to this compound but derived from linoleic acid. .
This compound is unique due to its specific applications in drug delivery and its role as a fatty acid ethyl ester produced during ethanol metabolism, which distinguishes it from other similar compounds .
Properties
IUPAC Name |
ethyl (Z)-octadec-9-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h11-12H,3-10,13-19H2,1-2H3/b12-11- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGKNOAMLMIIKO-QXMHVHEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047633 | |
Record name | Ethyl oleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3047633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear yellow liquid; [Sigma-Aldrich MSDS], oily, slightly yellowish liquid with a floral odour | |
Record name | Ethyl oleate | |
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Record name | Ethyl oleate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/367/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water; soluble in ether, Soluble (in ethanol) | |
Record name | Ethyl oleate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/367/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.868-0.873 | |
Record name | Ethyl oleate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/367/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
111-62-6, 85049-36-1 | |
Record name | Ethyl oleate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111-62-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethyl oleate [NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111626 | |
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Record name | Ethyl oleate | |
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Record name | 9-Octadecenoic acid (9Z)-, ethyl ester | |
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Record name | Ethyl oleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3047633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fatty acids, C16-18 and C18-unsatd., Et esters | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.432 | |
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Record name | Ethyl oleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.536 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ETHYL OLEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2Z439864Y | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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